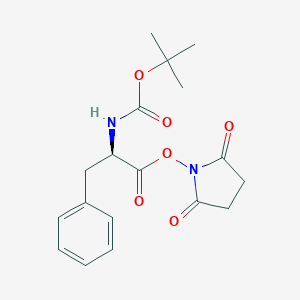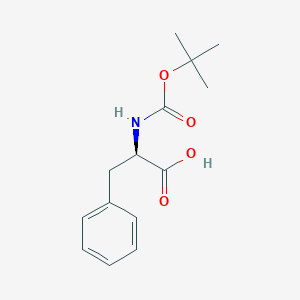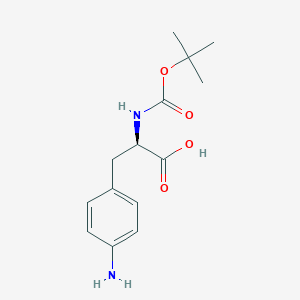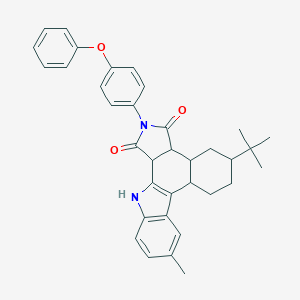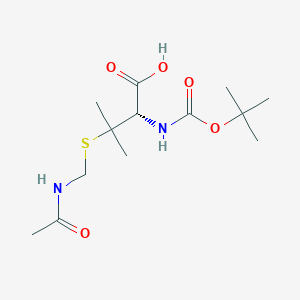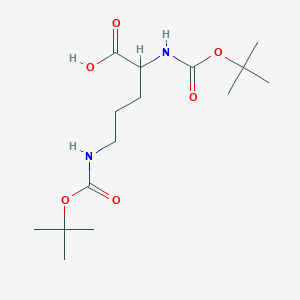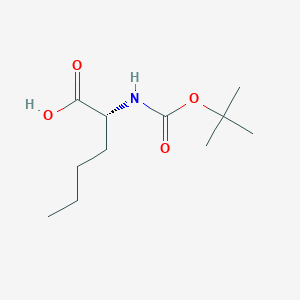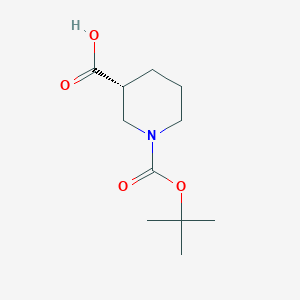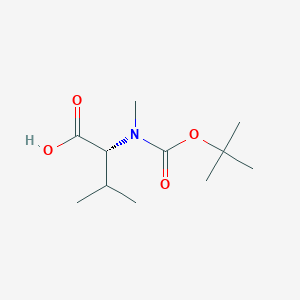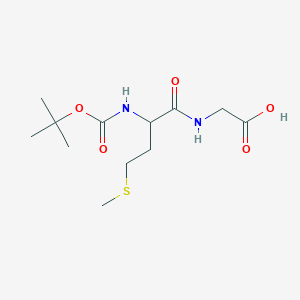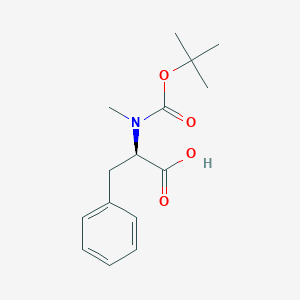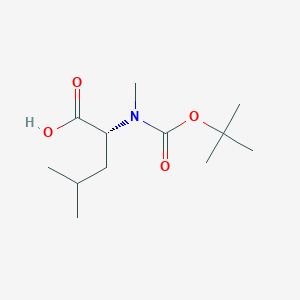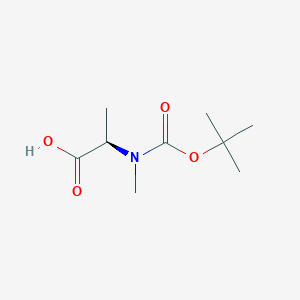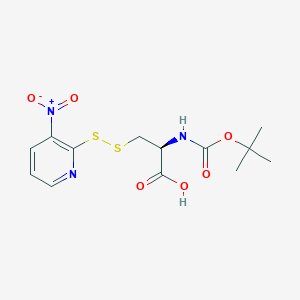
Boc-D-Cys(NPys)-OH
Übersicht
Beschreibung
Boc-D-Cys(NPys)-OH is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a disulfide linkage
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Disulfide Bond Formation: Studied for its role in forming stable disulfide bonds in peptides.
Biology
Protein Engineering: Utilized in the design of proteins with specific disulfide linkages.
Bioconjugation: Employed in the conjugation of biomolecules for various applications.
Medicine
Drug Development: Investigated for its potential use in developing drugs that target specific proteins or pathways.
Industry
Material Science: Explored for its use in creating novel materials with unique properties.
Wirkmechanismus
Target of Action
Boc-D-Cys(NPys)-OH, also known as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid or (S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid, is primarily used in the field of peptide and protein science . It is a cysteine protecting group that plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
Mode of Action
The compound works by protecting the cysteine thiol group during peptide synthesis . This protection is crucial to prevent unwanted reactions and to ensure the correct formation of disulfide bonds. The compound can be selectively removed under specific conditions, allowing the cysteine residue to participate in subsequent reactions .
Biochemical Pathways
The use of this compound facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . These peptides and proteins can then participate in various biochemical pathways, depending on their specific structures and functions. For example, they may be involved in signal transduction, enzymatic reactions, or cellular structure formation.
Result of Action
The primary result of this compound’s action is the successful synthesis of complex disulfide-rich peptides and proteins . These peptides and proteins can have a wide range of biological effects, depending on their specific structures and functions.
Action Environment
The action of this compound is highly dependent on the specific conditions of the peptide synthesis process . Factors such as pH, temperature, and the presence of other reagents can all influence the efficacy and stability of the compound. Therefore, careful control of these environmental factors is crucial for the successful use of this compound in peptide synthesis.
Biochemische Analyse
Biochemical Properties
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid: plays a crucial role in biochemical reactions, particularly in the protection and deprotection of cysteine residues in peptides and proteins. The compound interacts with various enzymes and proteins, facilitating the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins . The disulfide bond formation is a reversible process, allowing for the controlled modification of protein structures. This compound is often used in the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .
Cellular Effects
The effects of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid on cellular processes are profound. It influences cell function by modulating the formation of disulfide bonds, which are critical for protein folding and stability . This compound can affect cell signaling pathways by altering the redox state of cysteine residues in signaling proteins, thereby impacting gene expression and cellular metabolism . The ability to control disulfide bond formation and reduction makes this compound a valuable tool in studying cellular processes and protein function.
Molecular Mechanism
At the molecular level, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid exerts its effects through the formation and cleavage of disulfide bonds . The compound binds to cysteine residues in proteins, forming a stable disulfide bond that can be selectively cleaved under specific conditions. This reversible binding allows for the precise control of protein structure and function. Additionally, the compound can inhibit or activate enzymes by modifying the redox state of their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH, temperature, and the presence of reducing agents . Over time, the compound may degrade, leading to a loss of its protective function. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of protein folding and stability .
Dosage Effects in Animal Models
The effects of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid vary with different dosages in animal models. At low doses, the compound effectively protects cysteine residues without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and disruption of cellular redox balance . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid: is involved in metabolic pathways related to cysteine metabolism and redox regulation . The compound interacts with enzymes such as glutathione reductase and thioredoxin, which are involved in maintaining cellular redox homeostasis . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular function.
Transport and Distribution
Within cells and tissues, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, where it plays a role in protein folding and quality control . Its distribution is influenced by factors such as cellular redox state and the presence of other interacting molecules.
Subcellular Localization
The subcellular localization of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid is primarily within the endoplasmic reticulum and the cytoplasm . The compound’s activity and function are affected by its localization, as it interacts with specific proteins and enzymes within these compartments . Targeting signals and post-translational modifications may direct the compound to these specific locations, enhancing its effectiveness in modulating protein function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Cys(NPys)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Disulfide Linkage: The disulfide bond is introduced by reacting a thiol precursor with 3-nitropyridine-2-thiol under oxidative conditions.
Coupling Reaction: The protected amino acid is then coupled with the disulfide-containing moiety using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The nitro group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-mercaptopropanoic acid: Lacks the Boc protection and nitropyridine moiety.
(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid: Similar but without the disulfide linkage.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Similar but without the nitro group and disulfide linkage.
Uniqueness
Boc-D-Cys(NPys)-OH is unique due to its combination of a Boc-protected amino group, a disulfide linkage, and a nitropyridine moiety
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLOLNDKQUMRH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649892 | |
| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200350-73-8 | |
| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


